(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol
CAS No.: 443956-46-5
Cat. No.: VC2268139
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443956-46-5 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol |
| Standard InChI | InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2 |
| Standard InChI Key | UKTOMKOGJYRREF-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C(C=N2)CO |
| Canonical SMILES | C1COC2=C(O1)C=C(C=N2)CO |
Introduction
Structural Characteristics
Molecular Architecture
The structure of (2,3-Dihydro- dioxino[2,3-b]pyridin-7-yl)methanol features a bicyclic ring system consisting of a pyridine ring fused with a 1,4-dioxane moiety. The distinctive feature of this compound is the hydroxymethyl (-CH2OH) group positioned at the 7-position of the pyridine component . This functional group provides a reactive site for potential chemical modifications and contributes to the compound's possible interactions with biological targets. The presence of the dioxane ring introduces additional oxygen atoms into the structure, which may influence the compound's electronic properties and hydrogen-bonding capabilities.
The bicyclic core structure contains three oxygen atoms - two within the dioxane ring and one in the hydroxymethyl group - along with one nitrogen atom in the pyridine ring. This heteroatom arrangement creates a unique electronic distribution that influences the compound's chemical behavior and reactivity profile. The fusion of the pyridine and dioxane rings creates a rigid, planar core structure that establishes specific geometric constraints, potentially important for molecular recognition in biological systems.
Structural Representation and Identifiers
The structure of this compound can be digitally represented using standard chemical notations. Its SMILES string is OCc1cnc2OCCOc2c1, which encodes the connectivity and arrangement of atoms in the molecule . For more precise structural representation, the InChI (International Chemical Identifier) is 1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2, with the corresponding InChI key being UKTOMKOGJYRREF-UHFFFAOYSA-N . These standardized notations facilitate the compound's identification in chemical databases and computational chemistry applications.
Chemical and Physical Properties
Fundamental Properties
The compound (2,3-Dihydro- dioxino[2,3-b]pyridin-7-yl)methanol exists as a solid at room temperature . Its physical and chemical characteristics are summarized in the following table:
The compound's designation as a Class 11 combustible solid indicates specific handling and storage requirements for laboratory and industrial use . The WGK 3 classification in the German water hazard system suggests that the compound poses a severe hazard to water bodies, necessitating appropriate containment and disposal procedures .
Applications in Research
Medicinal Chemistry Applications
As a heterocyclic building block, (2,3-Dihydro- dioxino[2,3-b]pyridin-7-yl)methanol likely serves important functions in medicinal chemistry and drug discovery efforts. The compound's classification in the "Heterocyclic Building Blocks" product family indicates its potential utility in constructing more complex molecules with biological activity . The hydroxymethyl group provides a convenient handle for further derivatization, allowing the core structure to be incorporated into larger molecular frameworks.
The dioxinopyridine scaffold presents a rigid, three-dimensional structure that can serve as a pharmacophore in drug design. Similar heterocyclic systems have been explored for their potential interactions with various biological targets, including enzyme binding sites and receptor proteins. The specific arrangement of heteroatoms in this compound creates potential hydrogen bond acceptors and donors, which are crucial for molecular recognition in biological systems.
Synthetic Utility
In organic synthesis, compounds like (2,3-Dihydro- dioxino[2,3-b]pyridin-7-yl)methanol may serve as valuable intermediates or building blocks for constructing more complex molecular architectures. The hydroxymethyl group can be transformed into various functional groups, including aldehydes, carboxylic acids, amines, and halides, expanding the diversity of structures that can be derived from this core scaffold.
Furthermore, the heterocyclic core itself may participate in various reactions, including electrophilic and nucleophilic substitutions, allowing for further elaboration of the molecular framework. These transformations enable the generation of compound libraries for screening in drug discovery programs and other research applications.
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